APN-C3-PEG4-alkyne

Descripción general

Descripción

APN-C3-PEG4-alkyne is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in facilitating the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells . It contains an alkyne group, making it suitable for click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

APN-C3-PEG4-alkyne is synthesized through a series of chemical reactions involving the incorporation of an alkyne group into a polyethylene glycol chain. The synthesis typically involves the following steps:

Activation of Polyethylene Glycol (PEG): The PEG chain is activated using a suitable reagent, such as tosyl chloride, to introduce a leaving group.

Nucleophilic Substitution: The activated PEG undergoes nucleophilic substitution with an alkyne-containing compound, such as propargylamine, to introduce the alkyne group.

Purification: The final product is purified using techniques such as column chromatography to obtain this compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

APN-C3-PEG4-alkyne undergoes various chemical reactions, including:

Click Chemistry Reactions: The alkyne group in this compound readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne group.

Common Reagents and Conditions

Copper Catalysts: Copper(I) catalysts are commonly used in CuAAC reactions involving this compound.

Azide-Containing Molecules: These molecules react with the alkyne group in this compound to form triazole linkages.

Major Products Formed

Aplicaciones Científicas De Investigación

Antibody-Drug Conjugates (ADCs)

APN-C3-PEG4-alkyne is particularly useful in the development of ADCs, which combine the targeting ability of antibodies with the cytotoxic effects of drugs. The following points highlight its significance in this area:

- Stable Linkage Formation : The APN group enables the formation of stable thioether bonds with cysteine residues on antibodies, minimizing the risk of premature drug release .

- Enhanced Efficacy : By allowing precise control over linker length and stability, this compound contributes to improved therapeutic outcomes in ADC formulations .

Click Chemistry

The compound plays a crucial role in click chemistry applications due to its terminal alkyne functionality:

- Efficient Bioconjugation : The alkyne group readily reacts with azides to form stable triazole bonds under mild conditions, facilitating efficient bioconjugation processes .

- Versatile Functionalization : Researchers can use this compound to attach various biomolecules, including proteins and peptides, enhancing their therapeutic properties while maintaining functionality .

Surface Modifications

This compound is employed in modifying surfaces to improve biocompatibility and reduce nonspecific binding:

- Biocompatibility Enhancement : By modifying surfaces with this compound, researchers can create coatings that minimize protein adsorption, which is crucial for biomedical implants and devices .

- Targeted Drug Delivery Systems : The compound can be utilized to develop drug delivery systems that release therapeutics at specific sites within the body, improving treatment efficacy while reducing side effects .

Comparative Data Table

| Application Area | Key Benefits | Mechanism |

|---|---|---|

| Antibody-Drug Conjugates | Stable linkages; enhanced efficacy | Thioether bond formation with cysteine residues |

| Click Chemistry | Efficient bioconjugation; versatile functionalization | Azide-alkyne cycloaddition |

| Surface Modifications | Improved biocompatibility; targeted delivery | Reduced protein adsorption |

Case Study 1: Development of ADCs

In recent studies, researchers have successfully used this compound to create ADCs that demonstrate improved stability and efficacy compared to traditional maleimide-based linkers. For instance, a study highlighted the synthesis of an ADC targeting cancer cells that exhibited significantly higher therapeutic indices due to the stable linkage formed by the APN moiety .

Case Study 2: Surface Modification for Biomedical Devices

Another research effort focused on utilizing this compound for surface modification of medical implants. By applying this compound as a coating agent, researchers achieved a marked reduction in protein adsorption and improved cell compatibility, leading to better integration of implants within biological systems .

Mecanismo De Acción

APN-C3-PEG4-alkyne exerts its effects by acting as a linker in PROTACs. PROTACs consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome . The alkyne group in this compound allows for the attachment of various ligands through click chemistry, enhancing the versatility of PROTACs .

Comparación Con Compuestos Similares

Similar Compounds

APN-C3-PEG4-azide: Similar to APN-C3-PEG4-alkyne, this compound contains an azide group instead of an alkyne group and is used in click chemistry reactions.

APN-C3-PEG4-maleimide: This compound contains a maleimide group and is used for thiol-specific conjugation reactions.

Uniqueness

This compound is unique due to its alkyne group, which allows for efficient and selective click chemistry reactions. This property makes it highly valuable in the synthesis of PROTACs and other bio-conjugation applications .

Actividad Biológica

APN-C3-PEG4-alkyne is a specialized compound utilized in bioconjugation and drug delivery applications. This compound integrates a polyethylene glycol (PEG) linker with an alkyne functional group, facilitating its use in various biological contexts, particularly in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. This article delves into the biological activity of this compound, highlighting its properties, applications, and relevant research findings.

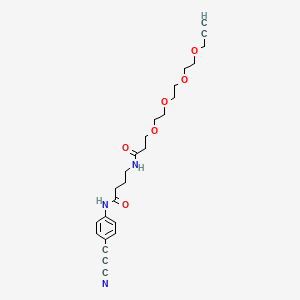

Chemical Structure:

- Formula: C25H31N3O6

- Molecular Weight: 469.5 g/mol

- Functional Groups: Terminal alkyne and PEG spacer

Key Features:

- Terminal Alkyne Group: Reacts with azides to form stable triazole bonds through click chemistry.

- PEG Spacer: Enhances water solubility and controls linker length, which is crucial for bioconjugation efficacy.

The biological activity of this compound is primarily attributed to its ability to form stable conjugates with biomolecules. The alkyne group enables efficient click reactions with azide-containing compounds, resulting in the formation of triazole linkages that are resistant to hydrolysis and other degradation processes. This stability is vital for maintaining the functionality of the conjugated biomolecules in therapeutic applications.

Applications

-

Antibody-Drug Conjugates (ADCs):

- This compound is extensively used in the development of ADCs, which combine antibodies with cytotoxic drugs to selectively target cancer cells while minimizing damage to healthy tissues. The PEG linker improves solubility and circulation time, enhancing therapeutic efficacy.

-

Bioconjugation:

- The compound facilitates the linking of proteins, peptides, or other molecules with minimal impact on their biological functions. This property is essential for creating targeted therapies and diagnostic agents.

-

Cell Imaging:

- Due to its stability and solubility properties, this compound can be used in labeling and tracking cells, providing valuable insights into cellular processes.

-

Surface Modification:

- It improves biocompatibility and reduces nonspecific binding on surfaces, which is beneficial for various biomedical applications.

Case Studies

-

Study on ADC Stability:

A study demonstrated that ADCs synthesized using this compound exhibited improved stability in blood circulation compared to traditional linkers. This enhanced stability was linked to the robust triazole bond formed during the conjugation process . -

Cellular Uptake Studies:

Research indicated that cells treated with this compound-conjugated drugs showed significantly higher uptake rates compared to unconjugated counterparts. This was attributed to the optimized linker length provided by the PEG moiety, which facilitated better interaction with cell surface receptors . -

In Vivo Efficacy:

In animal models, ADCs utilizing this compound demonstrated a marked reduction in tumor size with minimal side effects, highlighting the compound's potential as a therapeutic agent in oncology .

Comparative Analysis

| Feature | This compound | Traditional Linkers |

|---|---|---|

| Stability | High (triazole bond) | Moderate (amide bonds) |

| Solubility | Enhanced due to PEG | Variable |

| Reaction Efficiency | High (click chemistry) | Lower (multiple side products) |

| Biocompatibility | Improved | Often variable |

Propiedades

IUPAC Name |

N-[4-(2-cyanoethynyl)phenyl]-4-[3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoylamino]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O6/c1-2-14-31-16-18-33-20-21-34-19-17-32-15-11-24(29)27-13-4-6-25(30)28-23-9-7-22(8-10-23)5-3-12-26/h1,7-10H,4,6,11,13-21H2,(H,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAQOUAJNYKTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCC(=O)NCCCC(=O)NC1=CC=C(C=C1)C#CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.